Cefteram

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

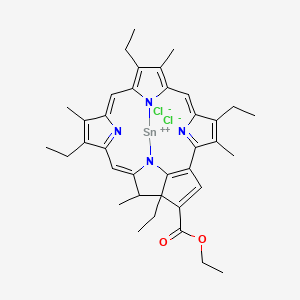

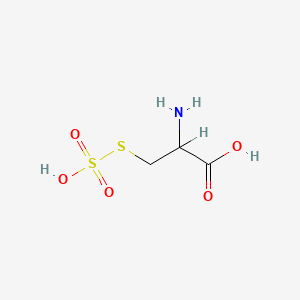

Cefteram is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cefteram involves several key steps. Initially, 7-aminocephalosporanic acid reacts with a methyl-substituted tetrazole to form an intermediate compound. This intermediate is then protected using diazodiphenylmethane. The next step involves forming an amide with thiazole carboxylic acid, followed by deprotection with trifluoroacetic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound pivoxil typically starts with 7-aminocephalosporanic acid and 5-methyl tetrazole as the initial raw materials. These compounds react in sulfuric acid to produce this compound pivoxil .

Análisis De Reacciones Químicas

Types of Reactions

Cefteram undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly discussed.

Reduction: Reduction reactions are less typical for this compound due to its stable cephalosporin structure.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are more common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents like thiazole carboxylic acid and diazodiphenylmethane are used in substitution reactions during synthesis.

Major Products

The major product formed from these reactions is this compound itself, particularly when synthesized from its precursors through substitution and protection-deprotection steps .

Aplicaciones Científicas De Investigación

Cefteram has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying cephalosporin antibiotics.

Biology: Investigated for its antibacterial properties and interactions with bacterial cell walls.

Industry: Utilized in the pharmaceutical industry for the development of oral antibiotics.

Mecanismo De Acción

Cefteram exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .

Comparación Con Compuestos Similares

Cefteram is compared with other third-generation cephalosporins such as cefcapene pivoxil. Both compounds are effective against a broad spectrum of bacteria, but this compound pivoxil is noted for its higher bioavailability and effectiveness in treating chronic respiratory tract infections . Other similar compounds include cefotaxime and cefditoren, which share similar mechanisms of action but differ in their spectrum of activity and pharmacokinetic properties .

Conclusion

This compound is a versatile and potent third-generation cephalosporin antibiotic with significant applications in medicine and scientific research. Its unique synthesis, broad-spectrum activity, and effective mechanism of action make it a valuable compound in the fight against bacterial infections.

Propiedades

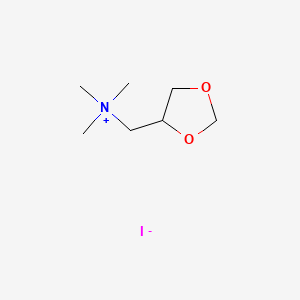

Fórmula molecular |

C16H17N9O5S2 |

|---|---|

Peso molecular |

479.5 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,14-/m1/s1 |

Clave InChI |

XSPUSVIQHBDITA-KXDGEKGBSA-N |

SMILES isomérico |

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |

SMILES canónico |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)

![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)

![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)